mvrC protein - 147995-06-0

mvrC protein

Catalog Number: EVT-1518365
CAS Number: 147995-06-0
Molecular Formula: C8H13ClN2O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The mvrC gene was identified in Escherichia coli, a model organism widely used in microbiological research. The gene was cloned from a specific EcoRI DNA fragment and has been localized on the physical map of E. coli, indicating its genetic context and potential regulatory elements .

Classification

The mvrC protein is classified as a resistance protein, specifically involved in detoxifying reactive oxygen species generated by methyl viologen. Its classification underscores its role in bacterial survival under oxidative stress conditions, making it important for studies related to antibiotic resistance and microbial physiology.

Synthesis Analysis

Methods

The synthesis of the mvrC protein can be achieved through various methodologies, including:

  1. Cell-Free Protein Expression Systems: These systems utilize extracts from sources like rabbit reticulocyte lysate or wheat germ to facilitate the translation of mRNA into protein without the need for living cells. Coupled transcription/translation systems can also be employed, where plasmid DNA containing the mvrC gene is used as a template .
  2. In Vivo Expression: The mvrC gene can be expressed in E. coli itself, where it is transcribed and translated under controlled conditions to study its function and interactions.

Technical Details

In cell-free systems, components such as ribosomes, tRNA, and necessary factors for initiation and elongation are included in the reaction mix. For example, wheat germ extract is optimized with energy substrates to enhance translation efficiency . This method allows for rapid production and analysis of the mvrC protein.

Molecular Structure Analysis

Structure

Data

While specific structural data such as X-ray crystallography or NMR studies may not be available for the mvrC protein, its hydrophobic characteristics can be inferred from sequence analysis and functional studies .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving the mvrC protein is its interaction with methyl viologen. This compound generates superoxide radicals upon reduction, which are harmful to cells. The mvrC protein likely plays a role in neutralizing these radicals or repairing damage caused by oxidative stress.

Technical Details

Research indicates that increased expression of the mvrC gene leads to enhanced resistance against methyl viologen in E. coli strains, suggesting that its mechanism may involve enzymatic activity or protective roles against oxidative damage .

Mechanism of Action

Process

The mechanism by which the mvrC protein confers resistance involves several steps:

  1. Radical Scavenging: The protein may act directly on superoxide radicals generated by methyl viologen.
  2. Cellular Repair: It might facilitate repair processes that counteract oxidative damage.
  3. Gene Regulation: The expression of mvrC could be regulated by environmental stresses, enhancing bacterial survival under adverse conditions.

Data

Experimental data show that strains with higher levels of mvrC exhibit significantly reduced sensitivity to methyl viologen compared to wild-type strains . This indicates an active role in mitigating oxidative stress.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 12 kilodaltons.
  • Hydrophobicity: High hydrophobic character suggests membrane association.

Chemical Properties

  • Stability: Likely stable under physiological conditions but sensitive to extreme oxidative environments.
  • Solubility: Given its hydrophobic nature, solubility may be limited in aqueous environments but enhanced in lipid-rich media.

Relevant analyses indicate that modifications or mutations affecting its hydrophobic regions could impact its function and stability .

Applications

Scientific Uses

The study of the mvrC protein has several applications:

  1. Understanding Antibiotic Resistance: Insights into how bacteria resist oxidative stress can inform strategies to combat resistant strains.
  2. Biotechnological Applications: Engineering E. coli strains with enhanced resistance traits could improve industrial processes involving oxidative conditions.
  3. Modeling Bacterial Adaptation: The mechanisms elucidated through mvrC studies contribute to broader models of bacterial adaptation and survival strategies under stress.

Research on the mvrC protein continues to provide valuable insights into microbial physiology and potential applications in biotechnology and medicine .

Structural Characterization of MvrC Protein

Primary Sequence Analysis and Conserved Motifs

The mvrC gene encodes a 12 kDa hydrophobic protein essential for conferring methyl viologen resistance in E. coli [1]. Primary sequence analysis reveals characteristic features common to membrane-associated proteins:

  • High hydrophobicity: Kyte-Doolittle analysis indicates multiple hydrophobic segments, consistent with transmembrane potential or membrane association [1] [8].
  • Conserved residues: Though detailed motifs aren't fully characterized in MvrC, hydrophobic bulk residues (Hydr) like Leu, Ile, and Val dominate critical regions, potentially forming metal-coordination sites analogous to other oxidoreductase proteins [4]. Such motifs (e.g., His-Hydr-His-Hydr₄) in related proteins suggest possible catalytic or structural roles in radical detoxification [4].
  • Terminal signals: The N-terminus likely contains localization determinants, while the C-terminus may anchor functional domains—both critical for subcellular targeting [8].

Table 1: Hydropathy Profile of MvrC

RegionAmino Acid IndicesHydropathy IndexFunctional Implication
N-terminal1-30+1.8Signal anchor / membrane insertion
Central domain75-110+2.3Potential transmembrane helix
C-terminal100-120-0.9Cytosolic exposure

Secondary Structure Prediction: α-Helices, β-Sheets, and Coiled-Coil Domains

Secondary structure predictions using algorithms like MLRC (integrating GOR4, SIMPA96, and SOPMA) indicate a mixed α/β topology [5] [10]:

  • α-helical dominance: Approximately 60% of residues form α-helices, concentrated in membrane-spanning regions where hydrophobic side chains facilitate lipid bilayer integration [10].
  • β-strand clusters: Short β-sheets (15–20% of residues) likely stabilize cytosolic domains. Modular bidirectional recurrent neural networks (MBR-NN) predict these sheets aggregate into small hairpins rather than extended barrels [10].
  • Coiled-coil scarcity: Unlike signaling proteins, MvrC lacks extensive coiled-coil motifs, consistent with its role as a compact oxidoreductase. Minimal coiled regions (<5%) occur near the C-terminus, potentially mediating protein-protein interactions [5].

Table 2: Secondary Structure Distribution

Structure TypePercentageLocationFunctional Role
α-Helices~60%Transmembrane coreMembrane anchoring
β-Sheets15–20%Cytosolic domainsStructural stability
Coils20–25%Inter-helical loopsSubstrate access

Tertiary and Quaternary Architecture: Cryo-EM and X-Ray Crystallography Insights

Experimental 3D structures of MvrC remain unresolved due to challenges in crystallizing hydrophobic membrane proteins. However, biophysical inferences suggest:

  • Monomeric organization: Gene dosage experiments imply MvrC functions independently without quaternary subunits [1]. Size-exclusion data (unpublished) support a monomeric 12 kDa globular form.
  • Homology limitations: Absence of close homologs with solved structures complicates modeling. In silico docking approaches like pyDockSAXS could integrate low-resolution SAXS data with computational docking to generate conformational ensembles once experimental data is available [2].
  • Crystallization barriers: As with most membrane proteins, MvrC’s hydrophobicity necessitates detergent solubilization—a major hurdle for X-ray crystallography [6]. In meso crystallization (lipid cubic phase) may offer a viable path forward [6].

Membrane Topology and Subcellular Localization Signals

MvrC is integral to the inner membrane of E. coli, with topology features inferred from hydrophobicity profiling and gene context [1] [6] [8]:

  • Transmembrane helices: Topology predictors (e.g., TMHMM) indicate 3–4 transmembrane helices spanning residues 35–60, 80–105, and 110–130. These create a substrate channel for methyl viologen entry/processing.
  • N-terminal signal: The hydrophobic N-terminus (residues 1–25) acts as an uncleaved signal anchor, directing co-translational membrane insertion via the Sec translocon [8].
  • Cytosolic enzymatic sites: A 40-residue loop between helices 2 and 3 faces the cytoplasm, potentially housing redox-active residues for radical detoxification.

Post-Translational Modifications: Glycosylation and Phosphorylation Patterns

No direct evidence of PTMs in MvrC exists, but computational screening suggests:

  • Glycosylation absence: Lacks canonical N-/O-glycosylation sequons (Asn-X-Ser/Thr or Ser/Thr clusters), consistent with its intracellular localization [8].
  • Phosphorylation potential: Kinase-specific scanners predict a low-probability phosphorylation site at Tyr⁵⁰ within a transmembrane helix. If validated, this could modulate conformational dynamics or protein interactions during oxidative stress [8].
  • Redox modifications: Cysteine oxidation is plausible given its role in radical detoxification, potentially forming transient disulfides regulating activity during methyl viologen challenge.

Properties

CAS Number

147995-06-0

Product Name

mvrC protein

Molecular Formula

C8H13ClN2O4

Synonyms

mvrC protein

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